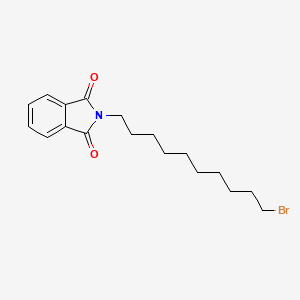

N-(10-Bromodecyl)phthalimide

Beschreibung

Contextual Significance within Phthalimide (B116566) Chemistry

The significance of N-(10-Bromodecyl)phthalimide is deeply rooted in the broader context of phthalimide chemistry. Phthalimides are widely recognized as important intermediates in organic synthesis, primarily due to the Gabriel synthesis of primary amines. scienceinfo.comallrounder.ai This classic reaction involves the alkylation of a phthalimide salt with an alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. scienceinfo.com The phthalimide group acts as a protecting group for the amine, preventing over-alkylation that can be a significant side reaction when using ammonia (B1221849) directly. fiveable.melibretexts.org

This compound is a quintessential example of an N-alkylated phthalimide used in this context. The presence of the long 10-carbon chain is not merely a spacer but imparts specific properties to the molecule and its derivatives. This long alkyl chain increases the hydrophobicity of the molecule, which can be crucial in the design of molecules intended to interact with biological membranes or to self-assemble into ordered structures in nonpolar environments. cymitquimica.comrsc.org For instance, the length of the alkyl chain in N-substituted phthalimides has been shown to influence the solid-state packing and, consequently, the material properties of the resulting compounds. rsc.org

Furthermore, the chemistry of phthalimides extends beyond the Gabriel synthesis. The phthalimide ring itself can participate in various chemical transformations, and the introduction of a long, functionalized alkyl chain like the 10-bromodecyl group opens up avenues for creating complex molecular architectures with specific functionalities at a defined distance from the phthalimide core. cymitquimica.com

Role as a Key Intermediate in Organic Synthesis

The dual reactivity of this compound, stemming from the terminal bromine atom and the phthalimide group, establishes it as a key intermediate in the synthesis of a diverse range of organic compounds. cymitquimica.com The bromine atom serves as a handle for nucleophilic substitution reactions, allowing for the attachment of various functional groups, while the phthalimide group can be a precursor to a primary amine.

Detailed research findings highlight its application in several areas:

Synthesis of Bioactive Molecules: this compound is utilized as a starting material in the synthesis of potential therapeutic agents. For example, it has been used in the preparation of fluorinated triphenylphosphonium analogs, which are designed for improved cancer cell selectivity and in vivo detection. nih.gov In another study, it was a key intermediate in the synthesis of small molecule naphthoquinone- and phthalimide-based lipocations investigated as anti-parasitic agents. google.com

Materials Science: The long decyl chain of this compound makes it a valuable building block for materials with specific self-assembly properties. It has been employed in the synthesis of carbohydrate-functionalized mono- and di(2,2′:6′,2′′-terpyridinyl)arenes. These molecules, after deprotection of the phthalimide to reveal the amine, can self-assemble into nanofibers, which have potential applications in areas like cell adhesion and tissue engineering.

Synthesis of Polyamide-DNA Binding Molecules: In the field of bioorganic chemistry, this compound has been used in the synthesis of Boc-Py(CnN)OH monomers, which are components of polyamides designed to bind to specific DNA sequences. caltech.edu The ten-carbon linker provides the necessary flexibility and spacing for the molecule to interact effectively with the DNA groove.

The following table summarizes some of the key synthetic applications of this compound found in the literature.

| Precursor Compound | Reagents Used with this compound | Product Class | Research Area |

| This compound | Triphenylphosphine (B44618) | [10-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)decyl]triphenylphosphonium bromide | Cancer Research |

| This compound | 4-Terpyridinylphenol | Imide-linked terpyridines | Materials Science |

| This compound | - | Boc-Py(CnN)OH monomers | Bioorganic Chemistry |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(10-bromodecyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BrNO2/c19-13-9-5-3-1-2-4-6-10-14-20-17(21)15-11-7-8-12-16(15)18(20)22/h7-8,11-12H,1-6,9-10,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFIOTMXPRSHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344175 | |

| Record name | 2-(10-Bromodecyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24566-80-1 | |

| Record name | 2-(10-Bromodecyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(10-Bromodec-1-yl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 10 Bromodecyl Phthalimide

Established Synthetic Routes

The most common and historically significant methods for synthesizing N-(10-Bromodecyl)phthalimide are the Gabriel synthesis and the direct N-alkylation of phthalimides. wikipedia.orgeijppr.com These routes are reliable and have been extensively documented in chemical literature.

Gabriel Synthesis Approach

The Gabriel synthesis is a classic and widely used method for preparing primary amines, and its initial step, the N-alkylation of potassium phthalimide (B116566), is directly applicable to the synthesis of this compound. wikipedia.orgcoconote.appbyjus.comorgoreview.com This method is favored for its ability to prevent over-alkylation, a common side reaction when using ammonia (B1221849) for similar transformations. byjus.commasterorganicchemistry.com

The core of this synthetic route involves the reaction of potassium phthalimide with 1,10-dibromodecane (B1670030). alfa.co.krdrugfuture.com In this SN2 reaction, the phthalimide anion, a potent nucleophile, attacks one of the primary carbons of 1,10-dibromodecane, displacing a bromide ion and forming the desired this compound. coconote.appmasterorganicchemistry.com An excess of 1,10-dibromodecane is often used to minimize the formation of the bis-substituted product, where both ends of the decane (B31447) chain react with phthalimide. drugfuture.com

A typical procedure involves dissolving this compound in a suitable solvent and reacting it with a phosphine (B1218219) to synthesize various phosphonium (B103445) bromide derivatives. nih.gov For instance, a reaction with triphenylphosphine (B44618) in refluxing acetonitrile (B52724) for 18 hours yields [10-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)decyl]triphenylphosphonium bromide. nih.gov

Interactive Data Table: Synthesis of Phosphonium Bromide Derivatives from this compound nih.gov

| Reactant (Phosphine) | Solvent | Temperature (°C) | Time (h) | Product |

| Tris(4-trifluoromethyl)phosphine | Anhydrous DMF | 140 | 48 | [10-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)decyl]tris[4-(trifluoromethyl)phenyl]phosphonium bromide |

| Tris(3-trifluoromethyl)phosphine | Anhydrous DMF | 140 | 51 | (10-(1,3-dioxoisoindolin-2-yl)decyl)tris(3-(trifluoromethyl)phenyl)phosphonium bromide |

| Triphenylphosphine | Anhydrous CH3CN | Reflux | 18 | [10-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)decyl]triphenylphosphonium bromide |

| Tris(4-methoxyphenyl)phosphine | Anhydrous CH3CN | Reflux | 19 | [10-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)decyl]tris(4-methoxyphenyl)phosphonium bromide |

The choice of solvent and base is critical for the success of the Gabriel synthesis. Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile are commonly employed because they effectively solvate the potassium cation while leaving the phthalimide anion relatively free to act as a nucleophile. coconote.appnih.goviu.edu

Potassium carbonate (K2CO3) is often used as a base in a modified version of the Gabriel synthesis. iu.edursc.org In this approach, phthalimide is reacted directly with the alkyl halide in the presence of K2CO3. The base deprotonates the phthalimide in situ to generate the reactive phthalimide anion. iu.edu This modification avoids the need to pre-form and isolate the potassium phthalimide salt. In one documented procedure, phthalimide and potassium carbonate were combined in dry DMF, followed by the addition of 1,10-dibromodecane, and the mixture was stirred for 45 hours under an argon atmosphere. rsc.org

Optimizing reaction conditions is key to maximizing the yield and purity of this compound. Factors such as reaction time, temperature, and stoichiometry of reactants are crucial. For example, monitoring the reaction's progress by thin-layer chromatography (TLC) allows for the determination of the optimal reaction time, ensuring the complete consumption of the starting material. nih.gov Purification is typically achieved by concentrating the reaction mixture under vacuum and then employing automated flash chromatography on a silica (B1680970) gel column. nih.gov In some cases, a yield of 77% has been reported, with a notable recovery of unreacted 1,10-dibromodecane. sfu.ca

N-Alkylation of Phthalimides with Alkyl Halides

Direct N-alkylation of phthalimide with alkyl halides presents an alternative to the classical Gabriel synthesis. eijppr.com This method is conceptually similar and relies on the nucleophilic character of the phthalimide nitrogen. The use of a base is essential to deprotonate the phthalimide, rendering it nucleophilic. byjus.com Cesium carbonate in anhydrous DMF has been shown to be an effective base for this transformation at relatively low temperatures (20-70 °C). organic-chemistry.orgennoreindiachemicals.com

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. beilstein-journals.orgrasayanjournal.co.in For the synthesis of N-alkylated phthalimides, several green chemistry approaches have been explored.

Mechanochemistry, which involves conducting reactions in a ball mill under solvent-free conditions, has emerged as a viable green alternative. beilstein-journals.org This method has been successfully applied to the N-alkylation of various imides, including phthalimide, with good yields. beilstein-journals.org The in situ preparation of potassium phthalimide and its subsequent alkylation under mechanochemical conditions holds promise for a more sustainable Gabriel synthesis. beilstein-journals.org

The use of ionic liquids as reaction media is another green approach. organic-chemistry.org These non-volatile solvents can facilitate the N-alkylation of phthalimide with alkyl halides in the presence of a base like potassium hydroxide (B78521), often leading to high yields and easier product separation. organic-chemistry.orgcolab.ws Furthermore, microwave irradiation has been investigated as a way to accelerate the synthesis of phthalimide derivatives, significantly reducing reaction times from hours to minutes and often improving yields. eijppr.comresearchgate.net

Utilization of Ionic Liquids for N-Alkylation

The N-alkylation of phthalimide can be effectively carried out using ionic liquids (ILs) as both the solvent and catalyst. organic-chemistry.orgnjtech.edu.cn This method presents a greener alternative to traditional organic solvents, often leading to higher yields and simpler product isolation. organic-chemistry.org In a typical procedure, phthalimide is reacted with an alkyl halide in the presence of a base within an ionic liquid medium. organic-chemistry.orgnjtech.edu.cn

Research into the N-alkylation of various nitrogen-containing heterocycles, including phthalimide, has demonstrated the efficacy of imidazolium-based ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆). organic-chemistry.orgnjtech.edu.cn The use of a base, such as potassium hydroxide or potassium carbonate, is crucial for deprotonating the phthalimide, thereby facilitating its nucleophilic attack on the alkyl halide. organic-chemistry.orgcolab.ws One of the significant advantages of this method is the ability to recover and reuse the ionic liquid without a significant drop in product yield, making the process more sustainable. organic-chemistry.org Studies have shown that these reactions are generally applicable to primary alkyl bromides and iodides, proceeding efficiently at moderate temperatures (20-80°C). organic-chemistry.org For the synthesis of this compound, this would involve the reaction of potassium phthalimide with 1,10-dibromodecane in an ionic liquid.

Basic ionic liquids, such as 1-butyl-3-methyl imidazolium (B1220033) hydroxide ([Bmim]OH), have also been employed as catalysts in solvent-free N-alkylation of phthalimide, showing high catalytic activity and providing an efficient protocol for preparing N-alkyl phthalimides. colab.ws

Table 1: N-Alkylation of Phthalimide in Ionic Liquids

| Ionic Liquid | Base | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| [bmim]BF₄ | KOH | 20-80 | Varies | High | organic-chemistry.org |

| [bmim]PF₆ | KOH | 20-80 | Varies | High | organic-chemistry.org |

| [buPy]BF₄ | KOH | 20-80 | Varies | High | organic-chemistry.org |

This table represents generalized findings for the N-alkylation of phthalimide with various alkyl halides.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often resulting in higher yields and shorter reaction times compared to conventional heating methods. derpharmachemica.commdpi.comoatext.com This technology has been successfully applied to the synthesis of N-substituted phthalimides. scholarsresearchlibrary.comthepharmajournal.com The principle involves using microwave irradiation to rapidly and uniformly heat the reaction mixture, which can significantly reduce reaction times from hours to mere minutes. mdpi.comoatext.com

In the context of this compound synthesis, a mixture of phthalimide, a suitable base like potassium carbonate, and 1,10-dibromodecane would be subjected to microwave irradiation in a small amount of a high-boiling point solvent like N,N-dimethylformamide (DMF) or even under solvent-free ("neat") conditions. derpharmachemica.comscholarsresearchlibrary.com The use of neat reactants under microwave irradiation is a step towards greener chemistry as it eliminates the need for solvents. derpharmachemica.com Research has shown that N-alkylation of phthalimide can be carried out by adsorbing the reactants onto a solid support, such as potassium carbonate, and then irradiating the mixture in a microwave oven, leading to high yields in remarkably short times (4-10 minutes). researchgate.net

Microwave-assisted protocols have been developed for various N-alkylations, demonstrating significant advantages. mdpi.comnih.gov For instance, the microwave-assisted N-alkylation of a chlorin (B1196114) with N-(2-bromoethyl)phthalimide in DMF with potassium carbonate as a base at 75°C was completed in 30 minutes, affording a high yield of the desired product. nih.gov This highlights the potential for rapid and efficient synthesis of this compound using similar conditions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Phthalimide Alkylation

| Method | Reaction Time | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | Acetonitrile, DMF | Standard laboratory procedure | mdpi.com |

Industrial Scale-Up Considerations

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical considerations aimed at ensuring the process is cost-effective, safe, efficient, and environmentally sustainable. selvita.com

Key challenges in scaling up include:

Reaction Conditions Optimization: While ionic liquids offer benefits like reusability, their high cost can be a significant barrier for large-scale production. Therefore, optimizing the reaction to use minimal amounts or finding cheaper, efficient alternatives is crucial. For microwave-assisted synthesis, specialized industrial microwave reactors are required, which represents a capital investment. selvita.com

Heat and Mass Transfer: Reactions that are easily managed in small flasks can become difficult to control on a large scale. Exothermic reactions require efficient heat dissipation to prevent runaway reactions. Industrial-scale synthesis utilizes double-jacketed glass reactors (from 50L up to larger volumes) with precise temperature control systems to manage the reaction temperature effectively. Efficient stirring is also vital to ensure homogeneity of the reactants, which can be a challenge in large vessels. selvita.com

Equipment and Safety: Industrial scale-up requires robust equipment capable of handling large volumes of chemicals. This includes large reactors, rotary evaporators for solvent removal, centrifuges for product isolation, and drying chambers. selvita.com All processes must adhere to strict safety and environmental regulations.

The improvement of a synthetic route for industrial production focuses on maintaining high product quality while optimizing parameters like yield, reaction time, and waste reduction. selvita.com

Reactivity and Reaction Mechanisms of N 10 Bromodecyl Phthalimide

Nucleophilic Substitution Reactions

The presence of a bromine atom on the terminal carbon of the decyl chain makes N-(10-Bromodecyl)phthalimide an excellent substrate for nucleophilic substitution reactions. cymitquimica.com These reactions involve the replacement of the bromide ion, a good leaving group, by a nucleophile. rammohancollege.ac.inpages.dev

Mechanism of Bromine Displacement by Various Nucleophiles

The displacement of the bromine atom in this compound typically proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. This is characteristic of primary alkyl halides. pages.dev In this concerted mechanism, the nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to an inversion of configuration at the reaction center. pages.dev The rate of this reaction is dependent on the concentrations of both the this compound and the nucleophile. rammohancollege.ac.in

A wide array of nucleophiles can be employed to displace the bromide, leading to a diverse range of functionalized products.

Amines: Primary and secondary amines can react with this compound to form secondary and tertiary amines, respectively. The phthalimide (B116566) group itself is a protected form of a primary amine and can be deprotected using methods like the Gabriel synthesis, which involves reacting the phthalimide with hydrazine (B178648). researchgate.netvedantu.com

Thiols: Thiolate anions, generated from thiols, are excellent nucleophiles and readily displace the bromide to form thioethers. Recent studies have also explored the desulfurization of thiols for nucleophilic substitution, a process that can be promoted by a Ph(_3)P/ICH(_2)CH(_2)I system. cas.cn

Alkoxides: Alkoxide ions, derived from alcohols, react to form ethers.

Phosphines: Triphenylphosphine (B44618) is a common nucleophile used to displace the bromide, forming a phosphonium (B103445) salt. researchgate.netnih.gov This reaction is often a key step in the synthesis of various biologically active molecules and Wittig reagents. For instance, the reaction of this compound with triphenylphosphine in acetonitrile (B52724) under reflux yields [10-(1,3-dioxoisoindol-2-yl)decyl]triphenylphosphonium bromide.

Azides: The azide (B81097) ion (N(_3)(-)) is a potent nucleophile that reacts with this compound to produce an alkyl azide. rsc.orgmasterorganicchemistry.com This reaction is often carried out using sodium azide in a suitable solvent like ethanol. rsc.org The resulting azide can then be reduced to a primary amine, providing an alternative to the Gabriel synthesis. masterorganicchemistry.com

Comparative Reactivity with Halogen Analogs

The reactivity of haloalkanes in nucleophilic substitution reactions is significantly influenced by the nature of the halogen, which acts as the leaving group. The ability of a leaving group to depart is inversely related to its basicity. rammohancollege.ac.in Among the halogens, iodide is the best leaving group, followed by bromide, and then chloride, with fluoride (B91410) being the poorest leaving group. rammohancollege.ac.in

This trend is due to the stability of the corresponding halide ions. Iodide ion is the largest and most polarizable, and its negative charge is dispersed over a larger volume, making it a very weak base and thus a stable leaving group. rammohancollege.ac.in Consequently, N-(10-Iododecyl)phthalimide is expected to be more reactive in nucleophilic substitution reactions than this compound. Conversely, N-(10-Chlorodecyl)phthalimide would be less reactive.

Table 1: Relative Reactivity of N-(10-halodecyl)phthalimides in S(_N)2 Reactions

| Compound | Leaving Group | Relative Reactivity |

| N-(10-Iododecyl)phthalimide | I | Highest |

| This compound | Br | Intermediate |

| N-(10-Chlorodecyl)phthalimide | Cl | Lowest |

Reduction Reactions

The phthalimide group of this compound can be reduced. A common method for the reduction of the phthalimide is the Ing-Manske procedure, which involves treatment with hydrazine (N(_2)H(_4)) in a solvent like ethanol. researchgate.netmdpi.com This reaction cleaves the phthalimide ring, releasing the primary amine (10-aminodecyl bromide, if the bromo group is retained) and forming phthalhydrazide (B32825) as a byproduct. mdpi.com This method is a key step in the Gabriel synthesis of primary amines. vedantu.com

Alternatively, reduction with strong reducing agents like lithium aluminum hydride (LiAlH(_4)) can reduce the carbonyl groups of the phthalimide to methylene (B1212753) groups, yielding a substituted isoindoline.

Oxidation Reactions

Information specifically on the oxidation reactions of this compound is limited in readily available literature. However, the long alkyl chain is generally resistant to oxidation under mild conditions. The phthalimide ring is also relatively stable to oxidation. Strong oxidizing conditions could potentially lead to the degradation of the molecule.

Reaction Pathways in Complex Molecule Construction

This compound serves as a valuable building block in the synthesis of more complex molecules due to the dual functionality of the terminal bromide and the phthalimide-protected amine.

One common pathway involves the initial nucleophilic substitution at the bromide, followed by deprotection of the phthalimide to reveal a primary amine. This amine can then undergo further reactions. For example, this compound has been used in the synthesis of carbohydrate-functionalized terpyridines. researchgate.net In this synthesis, the bromide is first displaced by a phenoxide nucleophile. The phthalimide is then deprotected with hydrazine to yield a terminal amine, which is subsequently reacted with an isocyanate to form a urea (B33335) linkage. researchgate.net

Another important application is in the synthesis of phosphonium salts, which are precursors to Wittig reagents used for forming alkenes. The reaction with triphenylphosphine to form a phosphonium salt, followed by deprotection of the phthalimide, provides a route to amine-terminated phosphonium salts. nih.govacs.org These can be conjugated to other molecules for applications in medicinal chemistry, such as targeting mitochondria. acs.org

Furthermore, this compound has been utilized in the synthesis of functionalized nanoparticles. mdpi.com In one example, it is a precursor in a multi-step synthesis to create a maleimide-functionalized phosphonic acid, which is then used to coat iron oxide nanoparticles. mdpi.com The synthetic route involves substitution of the bromide with triethyl phosphite (B83602) (Michaelis-Arbuzov reaction), followed by hydrazinolysis of the phthalimide. mdpi.com

These examples highlight the utility of this compound as a bifunctional linker, enabling the connection of different molecular fragments to construct complex architectures. researchgate.nettechexplorist.com

Applications in Advanced Organic Synthesis

Precursor in Amination and Amine Synthesis

The phthalimide (B116566) group is a well-established protecting group for primary amines, most notably utilized in the Gabriel synthesis. This allows N-(10-Bromodecyl)phthalimide to act as a stable precursor for introducing a 10-aminodecyl moiety into various structures.

Preparation of Primary Amines via Gabriel Synthesis Hydrazinolysis/Hydrolysis

The Gabriel synthesis provides a classic and reliable method for the formation of primary amines from primary alkyl halides, avoiding the overalkylation often seen in direct reactions with ammonia (B1221849). nih.govthermofisher.combiosyn.com In this context, this compound represents a key N-alkylated phthalimide intermediate.

The synthesis begins with the deprotonation of phthalimide by a base like potassium hydroxide (B78521) to form a nucleophilic phthalimide anion. nih.gov This anion then displaces a halide from a primary alkyl halide in an SN2 reaction. nih.govthermofisher.com To specifically yield this compound, one would typically start with 1,10-dibromodecane (B1670030). The reaction involves the N-alkylation of the potassium salt of phthalimide with an excess of 1,10-dibromodecane. trilinkbiotech.com

Once the N-alkylated phthalimide, this compound, is formed and isolated, the protected amine can be liberated. This is typically achieved through two primary methods:

Hydrazinolysis: Treatment of the N-alkylphthalimide with hydrazine (B178648) (N2H4) is a common and effective method. nih.gov The reaction results in the formation of the desired primary amine along with a stable cyclic phthalhydrazide (B32825) byproduct, which can often be easily removed as a precipitate. nih.govnih.gov

Acidic or Basic Hydrolysis: Alternatively, the phthalimide group can be cleaved under acidic (e.g., H3O+) or basic (e.g., OH-) conditions. thermofisher.comtrilinkbiotech.com Basic hydrolysis yields the primary amine and a phthalate salt, while acidic hydrolysis liberates the amine as its ammonium salt. nih.govtrilinkbiotech.com However, these hydrolysis methods can require harsh reaction conditions. nih.gov

This two-step sequence, where this compound is the stable intermediate, effectively transforms an alkyl halide into a primary amine, showcasing its role as a key precursor.

Synthesis of N-Phthalimidoalkylthiols

This compound also serves as a direct precursor in the synthesis of N-phthalimidoalkylthiols. These compounds are valuable intermediates themselves, as they can be converted to ω-aminoalkylthiols, which are important in various fields, including materials science and biochemistry. A straightforward, multi-step synthesis has been demonstrated for a variety of chain lengths, including the decyl chain derivative. trilinkbiotech.com

The synthesis proceeds in a clear, sequential manner:

Formation of this compound: The initial step involves the reaction of phthalimide with 1,10-dibromodecane. Phthalimide is suspended in a solvent like dry acetone with potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium bromide (TBABr). The dibromoalkane is then added, and the mixture is stirred to produce this compound, which can be isolated with a reported yield of 77%. trilinkbiotech.com

Reaction with Thiourea: The isolated this compound is then reacted with thiourea. This step forms a pseudo-thiourea bromide salt. trilinkbiotech.com

Reduction to the Thiol: The final step is the reduction of the pseudo-thiourea derivative. This is accomplished using sodium metabisulfite under biphasic conditions to yield the desired N-(10-phthalimidodecyl)thiol. trilinkbiotech.com

This synthetic route highlights the utility of this compound's bifunctional nature, where the bromo group is selectively targeted for substitution while the phthalimide-protected amine remains intact for later deprotection if needed.

Building Block for Functionalized Molecules

The dual reactivity of this compound makes it an excellent building block for constructing more complex, functionalized molecules. The terminal bromide can be converted into other functional groups or used in coupling reactions, while the phthalimide-protected amine can be revealed at a later stage.

Synthesis of Fluorinated Triphenylphosphonium Analogs

This compound is a key starting material for the synthesis of mitochondria-targeted compounds, such as fluorinated triphenylphosphonium (TPP+) analogs. trilinkbiotech.comresearchgate.net These lipophilic cations accumulate in mitochondria due to the high negative membrane potential and are explored for applications like cancer cell-selective therapies. trilinkbiotech.comresearchgate.net

The synthesis begins with the reaction of this compound with a substituted triphenylphosphine (B44618). In a typical procedure, this compound is dissolved in an anhydrous solvent like acetonitrile (B52724) (CH3CN) or N,N-dimethylformamide (DMF) under an inert atmosphere. trilinkbiotech.com The chosen triphenylphosphine, which can be unsubstituted or feature fluorine-containing groups (e.g., tris(3-trifluoromethyl)phosphine), is added to the solution. trilinkbiotech.com The reaction mixture is then heated to reflux for several hours. trilinkbiotech.com

This reaction is a classic SN2 substitution where the phosphorus atom of the triphenylphosphine acts as a nucleophile, displacing the bromide ion from the decyl chain. The product is a phosphonium (B103445) salt, specifically [10-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)decyl]triphenylphosphonium bromide or its fluorinated derivatives. trilinkbiotech.com The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final product is purified via column chromatography. trilinkbiotech.com This phosphonium salt intermediate retains the phthalimide-protected amine, which can be deprotected in a subsequent step to attach other molecules, such as the drug metformin, to create the final active compound. trilinkbiotech.com

Table 1: Synthesis of Triphenylphosphonium Analogs from this compound This table is interactive and searchable.

| Phosphine (B1218219) Reagent | Product | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Triphenylphosphine | [10-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)decyl]triphenylphosphonium bromide | Acetonitrile | Reflux, 18 h | 93% | trilinkbiotech.com |

| Tris(3-trifluoromethyl)phosphine | (10-(1,3-dioxoisoindolin-2-yl)decyl)tris(3-(trifluoromethyl)phenyl)phosphonium bromide | DMF | 140°C, 51 h | - | trilinkbiotech.com |

| Tris(4-methoxyphenyl)phosphine | [10-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)decyl]tris(4-methoxyphenyl)phosphonium bromide | Acetonitrile | Reflux, 19 h | - | trilinkbiotech.com |

Integration into Carbohydrate-Functionalized Terpyridinylarenes

While direct use of this compound is not explicitly detailed, its structure is ideally suited for the synthesis of complex molecules like carbohydrate-functionalized terpyridinylarenes. These molecules are of interest in supramolecular chemistry and materials science for their self-assembly properties. researchgate.net The synthetic strategy for such compounds often involves the use of a linker to connect the terpyridine core to a carbohydrate unit. A phthalimide-protected aminoalkyl chain is a common choice for this linker.

A general synthetic pathway involves first preparing a terpyridine core with a reactive site. This core is then coupled with a linker containing a protected amine, such as a bromo-functionalized precursor reacted with potassium phthalimide. This step forms a phthalimide-terminated terpyridine derivative. researchgate.net The phthalimide group is subsequently deprotected using hydrazine to expose a primary amine. researchgate.net This amine is then available for reaction with an activated carbohydrate, such as a glucopyranosyl isocyanate, to form the final carbohydrate-functionalized terpyridine. researchgate.net

This compound could be utilized in this scheme by first converting its terminal bromide to a group capable of reacting with the terpyridine precursor, or by reacting the bromide with a pre-functionalized terpyridine, thereby installing the ten-carbon phthalimide-protected linker in a single step.

Derivatization for Oligonucleotide Synthesis

In the field of biotechnology, this compound serves as a precursor for reagents used in the automated solid-phase synthesis of amine-modified oligonucleotides. The introduction of a primary amine at the 3' or 5' terminus, or internally, allows the oligonucleotide to be conjugated to other molecules like fluorescent dyes, proteins, or surfaces. biosyn.com The phthaloyl group is recognized as a particularly stable and effective protecting group for the amine functionality during the cycles of automated synthesis. nih.govnih.gov

The general strategy involves anchoring a linker molecule to a solid support, typically controlled pore glass (CPG). nih.gov this compound can be used to synthesize such a support. The bromo- end of the molecule would be reacted with a suitable functional group on the CPG support, immobilizing the molecule. The result is a CPG support functionalized with a decyl chain terminating in a phthalimide-protected amine.

This "phthalimidyl-amino-CPG" can then be used in an automated DNA synthesizer. The synthesis proceeds by adding nucleotide phosphoramidites to the free end of the growing chain. The phthalimide group is stable to the standard conditions of the synthesis cycle, preventing the amine from undergoing undesirable side reactions like acetylation during the capping step. trilinkbiotech.com After the full oligonucleotide sequence has been assembled, the final deprotection step, often using aqueous ammonia or an ammonium hydroxide/methylamine mixture, cleaves the oligonucleotide from the support and simultaneously removes the protecting groups from the nucleobases and the phthalimide group from the linker, revealing the desired primary amine. nih.govtrilinkbiotech.com The ten-carbon chain provided by the decyl group acts as a long, flexible spacer, which can be advantageous in affinity chromatography or when attaching bulky labels. biosyn.com

Formation of Phosphonate Esters

The conversion of this compound into phosphonate esters is a key transformation that introduces a phosphorus-carbon bond, yielding compounds with applications in materials science and as intermediates for biologically active molecules. The primary method for this conversion is the Michaelis-Arbuzov reaction. wikipedia.orgnih.gov This reaction involves the treatment of an alkyl halide, in this case, this compound, with a trialkyl phosphite (B83602), such as triethyl phosphite. uoc.grresearchgate.net

The reaction mechanism is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the carbon-bromine bond in this compound. This SN2 displacement of the bromide ion results in the formation of a quasi-phosphonium salt intermediate. wikipedia.orgnih.gov In the subsequent step, the displaced bromide ion attacks one of the alkyl groups of the phosphonium intermediate in another SN2 reaction. This step results in the formation of the final dialkyl phosphonate ester product and an alkyl halide byproduct. nih.govresearchgate.net The reaction is typically driven to completion by heating, often under neat conditions or in a high-boiling solvent. uoc.gr

The resulting product, diethyl N-(10-phthalimidodecyl)phosphonate, can be further hydrolyzed under acidic conditions to yield the corresponding phosphonic acid, a versatile functional group known for its strong coordination to metal oxides. nih.govresearchgate.net

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Starting Material | Alkyl halide substrate | This compound |

| Reagent | Phosphorus nucleophile | Triethyl phosphite |

| Solvent | Reaction medium | Typically neat (no solvent) or high-boiling solvent like Toluene |

| Temperature | Thermal energy required to drive the reaction | 140-160 °C |

| Reaction Time | Duration of the heating phase | 12-24 hours |

| Product | Resulting phosphonate ester | Diethyl N-(10-phthalimidodecyl)phosphonate |

Development of Maleimide-Containing Scaffolds

This compound serves as a valuable starting material for the synthesis of long-chain maleimide-containing scaffolds. These scaffolds are widely used in bioconjugation and materials science due to the high reactivity of the maleimide group toward thiols, enabling the covalent attachment of biomolecules or assembly onto surfaces. nih.govnorthwestern.edu The synthesis is a multi-step process that transforms the terminal bromo group into a maleimide functionality.

The typical synthetic sequence begins with the conversion of the phthalimide-protected alkyl bromide to an alkyl amine. This is often achieved through the Gabriel synthesis, where the phthalimide itself acts as a protected form of an amine. libretexts.orgmasterorganicchemistry.com First, the terminal bromide is displaced by a nucleophile like sodium azide (B81097) to form N-(10-azidodecyl)phthalimide. The azide is then reduced to a primary amine, for example, using catalytic hydrogenation (H₂/Pd) or a Staudinger reaction (triphenylphosphine followed by water), yielding N-(10-aminodecyl)phthalimide.

Alternatively, and more directly, the phthalimide group protecting the nitrogen can be removed along with the formation of the primary amine from the alkyl bromide. The entire this compound molecule can be treated with hydrazine, which cleaves the phthalimide group to liberate the primary 10-bromodecylamine. masterorganicchemistry.com This amine can then be reacted with maleic anhydride. This reaction first forms a maleamic acid intermediate, which is subsequently cyclized to the desired maleimide product via dehydration, often using acetic anhydride and a base like sodium acetate.

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Phthalimide Deprotection | Hydrazine (N₂H₄) in Ethanol | 10-Aminodecyl bromide |

| 2 | Maleamic Acid Formation | Maleic anhydride in a suitable solvent (e.g., Dichloromethane) | N-(10-Bromodecyl)maleamic acid |

| 3 | Dehydrative Cyclization | Acetic anhydride, Sodium acetate | N-(10-Bromodecyl)maleimide |

Role in the Synthesis of Ligands for Metal Complexes

This compound is a useful building block for creating specialized ligands for metal complexes. nih.govsapub.org Its structure combines a long, flexible alkyl chain that provides spatial separation and solubility, a terminal bromide that acts as a reactive handle for introducing coordinating groups, and a phthalimide group that serves as a stable protecting group for a primary amine.

The synthesis of ligands from this precursor typically involves a nucleophilic substitution reaction at the terminal carbon atom, displacing the bromide with a group capable of coordinating to a metal ion. cymitquimica.com A wide variety of nucleophiles can be employed to introduce different donor atoms (e.g., nitrogen, sulfur, oxygen), allowing for the tuning of the resulting ligand's electronic and steric properties to suit specific metal ions and applications.

For instance, reaction with nitrogen-containing heterocycles like pyridine (B92270) or 1,10-phenanthroline derivatives can introduce N-donor sites. Similarly, reaction with thiols can introduce S-donor functionalities. After the coordinating moiety has been attached, the phthalimide group can be removed, typically via hydrazinolysis, to expose a primary amine. masterorganicchemistry.com This amine can then act as an additional coordination site, transforming the molecule into a bidentate or multidentate ligand capable of forming stable chelate complexes with transition metals. sapub.org

| Nucleophile | Introduced Coordinating Group | Donor Atom(s) |

|---|---|---|

| Pyridine | Pyridinium | N |

| Sodium thiocyanate | Thiocyanate | S (or N) |

| 2-Mercaptopyrimidine | Pyrimidinethiol | S, N |

| Sodium methoxide | Methoxy | O |

| 4-Hydroxy-1,10-phenanthroline | Phenanthroline ether | N, N, O |

Based on the comprehensive search conducted, there is no specific scientific literature detailing the pharmacological and biological research applications of the chemical compound This compound in the areas of antimicrobial, anti-inflammatory, or anticancer activity as outlined in the request.

The available information identifies this compound primarily as a chemical intermediate used in the synthesis of other compounds, such as phosphonium bromide derivatives. nih.gov It is commercially available for research purposes. scbt.com

While the broader class of phthalimide derivatives has been extensively studied for a wide range of biological activities, including antimicrobial, ucl.ac.ukderpharmachemica.comsphinxsai.comf1000research.com anti-inflammatory, semanticscholar.orgnih.govmdpi.comjapsonline.com and anticancer properties, nih.govscielo.org.mxeco-vector.comresearchgate.netplos.org these findings are not specific to this compound. Attributing the general activities of the entire class of compounds to this specific, unstudied molecule would be scientifically inaccurate.

Therefore, it is not possible to generate a factually accurate article that adheres to the provided outline and focuses solely on this compound. The required research findings for the specified sections and subsections concerning this particular compound are not present in the available search results.

Pharmacological and Biological Research Applications of Phthalimide Derivatives General Context

Anticancer and Antitumor Research

Targeting Mitochondria in Cancer Cells (in context of related compounds)

A significant area of cancer research involves the targeted delivery of therapeutic agents to the mitochondria of cancer cells. nih.govimtm.cz Mitochondria in cancer cells often exhibit an increased membrane potential, which can be exploited for the selective accumulation of positively charged molecules. google.com Triphenylphosphonium (TPP⁺) cations, due to their lipophilic and cationic nature, are frequently used to carry therapeutic "cargo" to the mitochondria. google.com

In this context, N-(10-Bromodecyl)phthalimide has been utilized as a key starting material in the synthesis of mitochondria-targeted compounds. google.com For instance, it has been used to synthesize [10-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)decyl]triphenylphosphonium bromide. google.com This is achieved by reacting this compound with triphenylphosphine (B44618). google.com The resulting TPP⁺-conjugated phthalimide (B116566) derivative serves as a platform for developing agents that can disrupt mitochondrial function in cancer cells, inducing apoptosis through the intrinsic pathway. nih.govnih.gov Research has shown that such triterpenoid (B12794562) phthalimides can induce mitochondrial depolarization and alter the expression of key proteins involved in mitochondrial apoptosis. nih.gov

Antiangiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. frontiersin.orgnih.govnih.gov Phthalimide derivatives, most notably thalidomide, have been recognized for their antiangiogenic properties. frontiersin.orgnih.govnih.gov Thalidomide is approved for the treatment of multiple myeloma, partly due to its ability to inhibit angiogenesis. frontiersin.orgnih.gov

Research has focused on developing novel phthalimide derivatives with improved antiangiogenic activity and reduced side effects. frontiersin.orgnih.govnih.gov Studies have shown that certain phthalimide analogs can inhibit the proliferation of endothelial cells, a key step in angiogenesis. scielo.br In some cases, newly synthesized phthalimide derivatives have demonstrated more potent inhibition of angiogenesis in both in vitro and in vivo models compared to thalidomide. frontiersin.orgnih.govnih.gov

Neurological Applications (e.g., Anticonvulsant, Anxiolytic)

The phthalimide scaffold has been explored for its potential in treating neurological disorders.

Anticonvulsant Activity: Several phthalimide derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.govnih.gov Some of these compounds have shown significant protection against seizures in preclinical models, such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizure tests. nih.govnih.gov The mechanism of action for some of these derivatives is believed to involve the antagonism of sodium channels. nih.gov

Anxiolytic Activity: Researchers have also investigated phthalimide derivatives for their potential as anxiolytic (anti-anxiety) agents. mui.ac.irresearchgate.net Molecular modeling studies have suggested that the phthalimide structure can mimic aspects of classical anxiolytics like benzodiazepines. japsonline.com In animal models, such as the elevated plus-maze test, certain N-substituted phthalimides have demonstrated anxiolytic effects. mui.ac.irresearchgate.net

Enzyme Inhibition Studies (e.g., Cholinesterases, Carbonic Anhydrase)

Phthalimide derivatives have been designed and synthesized as inhibitors of various enzymes implicated in disease.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a therapeutic strategy for Alzheimer's disease. bohrium.com Novel N-substituted phthalimide derivatives have been shown to be potent inhibitors of both AChE and BChE. bohrium.comnih.gov Molecular docking studies suggest that the phthalimide and other moieties of these compounds can interact with key residues in the active sites of these enzymes. bohrium.com

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. akdeniz.edu.trtandfonline.com Phthalimide-containing compounds, particularly those incorporating sulfonamide groups, have been investigated as CA inhibitors. akdeniz.edu.trtandfonline.comnih.gov Some of these derivatives have displayed potent, isoform-selective inhibition of human carbonic anhydrases at nanomolar concentrations. nih.gov

Other Biological Activities (e.g., Analgesic, Antiviral, Antidiabetic, Hypolipidemic)

The versatility of the phthalimide scaffold extends to a wide range of other biological activities.

Analgesic: Phthalimide derivatives have been reported to possess analgesic (pain-relieving) properties. biomedgrid.combiomedgrid.com

Antiviral: Research has indicated the potential of certain phthalimide compounds as antiviral agents. biomedgrid.combiomedgrid.com

Antidiabetic: Some phthalimide derivatives have been investigated for their antidiabetic effects. ucl.ac.uk

Hypolipidemic: The ability of phthalimide derivatives to lower lipid levels has been documented, with some compounds showing significant reductions in plasma cholesterol and triglycerides in preclinical studies. biomedgrid.combiomedgrid.com

Chemical Properties of this compound

This compound is a solid at room temperature and is soluble in organic solvents. nih.gov Its structure consists of a phthalimide group connected to a ten-carbon alkyl chain (decyl group) with a bromine atom at the terminal position.

| Property | Value | Source(s) |

| CAS Number | 24566-80-1 | ucl.ac.uknih.govnih.gov |

| Molecular Formula | C₁₈H₂₄BrNO₂ | ucl.ac.uknih.govnih.gov |

| Molecular Weight | 366.29 g/mol | ucl.ac.uknih.govnih.gov |

| Melting Point | 58-60 °C | longdom.orgjapsonline.comnih.govimtm.czresearchgate.net |

| Appearance | Solid | nih.gov |

| IUPAC Name | 2-(10-bromodecyl)isoindole-1,3-dione | nih.gov |

Synthesis of this compound

This compound is typically synthesized through the reaction of potassium phthalimide with 1,10-dibromodecane (B1670030). This nucleophilic substitution reaction, a variation of the Gabriel synthesis, results in the formation of the N-alkylated phthalimide.

Mechanistic Investigations of Phthalimide Derivative Biological Activities General Context

Structure-Activity Relationships

The biological activity of phthalimide (B116566) derivatives is intricately linked to their chemical structure. The concept of structure-activity relationships (SAR) is fundamental in medicinal chemistry, as it provides insights into how specific structural modifications influence a compound's biological effects.

The N-substituted alkyl chain plays a critical role in determining the biological activity of phthalimide derivatives. nih.gov For instance, in the context of anti-inflammatory activity, the bulkiness of this chain has been shown to be a significant factor. nih.gov Research into the hypolipidemic activity of N-substituted phthalimides has revealed that the length of the alkyl chain is crucial; however, this activity was not enhanced by extending the chain length beyond five carbon atoms. This suggests that for certain biological targets, an excessively long chain, such as the decyl group in N-(10-Bromodecyl)phthalimide, may not be optimal.

Furthermore, the nature of the substituent on the phthalimide ring itself can dramatically alter the compound's properties. For example, the introduction of an amino or nitro group at the 3-position of the aromatic ring has been shown to lead to a loss of hypolipidemic activity. The core aromatic ring is also important, as replacing the phenyl ring with a pyridine (B92270) or cyclohexyl ring can abolish this activity.

The hydrophobic nature of the phthalimide core, conferred by the -CO-N(R)-CO- chemical group, is another key determinant of its biological activity, as it facilitates passage across cellular membranes. mdpi.com The long, unbranched decyl chain in this compound significantly contributes to its hydrophobicity. cymitquimica.com This characteristic, combined with the terminal bromine atom—a functional group that can participate in various chemical reactions—makes it a versatile intermediate in organic synthesis. cymitquimica.com

Table 1: Structure-Activity Relationship of Phthalimide Derivatives

| Structural Modification | Effect on Biological Activity | Reference Compound Example |

| N-Alkyl Chain Length | Critical for hypolipidemic activity; no improvement beyond 5 carbons. | N-Pentylphthalimide |

| N-Alkyl Chain Bulkiness | Associated with anti-inflammatory activity. | Compound IIh (specific structure proprietary) nih.gov |

| Substitution on Aromatic Ring | 3-amino or 3-nitro substitution leads to loss of hypolipidemic activity. | 3-Aminophthalimide |

| Core Ring Structure | Replacement of phenyl ring with pyridine or cyclohexyl leads to loss of hypolipidemic activity. | N-substituted cyclohexyl-dicarboximide |

| Hydrophobicity | Facilitates crossing of biological membranes. | General Phthalimide Core |

Molecular Interactions and Binding Mechanisms

At the molecular level, phthalimide derivatives exert their biological effects by interacting with various cellular targets, including enzymes and nucleic acids. The specific nature of these interactions dictates the pharmacological outcome.

One of the well-documented mechanisms of action for some phthalimide derivatives is the inhibition of enzymes. For example, certain analogs have been found to bind to and inhibit topoisomerase II DNA gyrase, an enzyme crucial for bacterial DNA replication, which explains their antimicrobial activity. nih.gov Molecular docking studies have been instrumental in visualizing these interactions, showing how the phthalimide moiety fits into the enzyme's binding pocket. researchgate.net Similarly, some derivatives exhibit anticancer activity by targeting and inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. researchgate.net

Another significant molecular target for phthalimide derivatives is DNA. nih.gov Spectroscopic and in silico studies have shown that these compounds can interact with DNA through a groove-binding mechanism. nih.gov In this mode of interaction, the phthalimide derivative fits into the minor groove of the DNA double helix. These interactions are stabilized by hydrogen bonds, typically between the carbonyl oxygen atoms of the phthalimide structure and guanine (B1146940) bases in the DNA. nih.gov The planar structure of the phthalimide ring is conducive to such intercalative or groove-binding interactions.

In the context of inflammation, phthalimide derivatives have been shown to modulate key signaling pathways. For instance, they can suppress the Toll-like receptor (TLR)4 signaling pathway, which leads to the downregulation of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β. nih.gov

Molecular docking studies have also been employed to investigate the potential of phthalimide derivatives as inhibitors of other enzymes, such as HIV-1 reverse transcriptase and cholinesterases, which are relevant in the treatment of HIV/AIDS and Alzheimer's disease, respectively. thaiscience.infonih.gov These computational models help to predict the binding affinity and orientation of the phthalimide derivatives within the active sites of these enzymes, guiding the design of more potent and selective inhibitors. thaiscience.infonih.gov

While direct experimental data on the molecular interactions of this compound is not available, its structure suggests potential mechanisms. The long hydrophobic decyl chain could facilitate interactions with hydrophobic pockets in proteins or insertion into lipid membranes. The phthalimide head group provides the necessary structural features for potential interactions with targets like DNA grooves or the active sites of various enzymes through hydrogen bonding and hydrophobic interactions.

Table 2: Molecular Targets and Binding Mechanisms of Phthalimide Derivatives

| Molecular Target | Binding Mechanism/Effect | Example of Derivative Class |

| Topoisomerase II DNA Gyrase | Enzyme Inhibition | Antimicrobial Phthalimides nih.gov |

| VEGFR-2 | Enzyme Inhibition | Anticancer Phthalimides researchgate.net |

| DNA | Groove Binding | General Phthalimide Derivatives nih.gov |

| TLR4 Signaling Pathway | Suppression of Pathway | Anti-inflammatory Phthalimides nih.gov |

| TNF-α | Inhibition of Production | Thalidomide and analogs |

| HIV-1 Reverse Transcriptase | Enzyme Inhibition (predicted) | NNRTI Phthalimide Derivatives thaiscience.info |

| Cholinesterases | Enzyme Inhibition | Anti-Alzheimer Phthalimide Derivatives nih.gov |

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The classical Gabriel synthesis, which involves the reaction of potassium phthalimide (B116566) with a 1,10-dibromodecane (B1670030), remains a primary route for the preparation of N-(10-Bromodecyl)phthalimide. However, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies.

Key Research Areas:

Catalytic Approaches: Investigating transition-metal-catalyzed reactions, such as palladium- or copper-catalyzed N-alkylation of phthalimide with 1,10-dibromodecane, could offer milder reaction conditions and improved yields. nih.gov Photocatalyzed Giese-type reactions represent another modern avenue for the synthesis of N-alkylphthalimides and could be adapted for this specific compound. rsc.org

Green Chemistry Principles: The use of ionic liquids as solvents for the N-alkylation of phthalimide has shown promise in offering higher yields and shorter reaction times under milder conditions, presenting an environmentally benign alternative to traditional solvents. organic-chemistry.org Microwave-assisted synthesis is another eco-friendly approach that can significantly reduce reaction times and improve yields of N-substituted phthalimides.

A comparative look at existing and potential synthetic routes highlights the opportunities for innovation:

| Method | Description | Potential Advantages |

| Gabriel Synthesis | Nucleophilic substitution of an alkyl halide with potassium phthalimide. | Well-established, reliable for primary amines. |

| Metal-Catalyzed N-Alkylation | Use of transition metals like palladium or copper to catalyze the formation of the C-N bond. | Milder reaction conditions, potentially higher yields. |

| Photocatalyzed Reactions | Utilization of light energy to drive the reaction, often involving radical intermediates. | Novel reactivity, potential for unique functional group tolerance. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. | Drastically reduced reaction times, often improved yields. |

| Ionic Liquid-Mediated Synthesis | Use of ionic liquids as a recyclable and potentially more efficient reaction medium. | Greener approach, potential for enhanced reaction rates. |

Advanced Applications in Medicinal Chemistry and Materials Science

The phthalimide moiety is a well-known pharmacophore present in a variety of therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and immunomodulatory effects. The long alkyl chain and terminal bromine of this compound offer unique opportunities for developing novel drugs and advanced materials.

Medicinal Chemistry:

The lipophilic decyl chain can enhance the ability of molecules to cross biological membranes, a desirable property in drug design. The terminal bromine atom serves as a convenient handle for further chemical modifications, allowing for the attachment of various pharmacologically active groups.

Potential Therapeutic Targets:

Anticancer Agents: Phthalimide derivatives have been investigated for their anticancer properties. The long alkyl chain of this compound could be exploited to target lipid-rich microenvironments of tumors.

Antimicrobial Agents: The hydrophobic nature of the molecule could be leveraged to design new antimicrobial agents that can disrupt bacterial cell membranes.

Enzyme Inhibitors: By attaching specific functional groups to the terminal bromine, this compound can be used as a scaffold to develop inhibitors for various enzymes implicated in disease.

Materials Science:

The molecular structure of this compound, with its rigid phthalimide head and flexible alkyl tail, is reminiscent of amphiphilic molecules that can self-assemble into ordered structures. nih.gov

Prospective Applications:

Functional Polymers: The terminal bromine can be converted into a polymerizable group, allowing for the synthesis of polymers with pendant phthalimide moieties. d-nb.info Such polymers could find applications as functional coatings, membranes, or in drug delivery systems. Soluble polysilsesquioxanes containing phthalimide groups have been synthesized, demonstrating the potential for creating hybrid organic-inorganic materials with enhanced thermal stability. mdpi.com

Self-Assembled Monolayers (SAMs): The molecule could be used to form self-assembled monolayers on various surfaces, modifying their surface properties for applications in electronics, sensors, or biocompatible coatings.

Liquid Crystals: The rod-like shape of the molecule suggests potential for liquid crystalline behavior, which is a key property for applications in display technologies.

Organic π-Conjugated Materials: The phthalimide group can be incorporated into larger π-conjugated systems to create organic electronic materials. The nature of the alkyl chain has been shown to significantly influence the packing and properties of such materials. rsc.org

Theoretical and Computational Chemistry Studies on Reactivity and Selectivity

While experimental work is crucial, theoretical and computational studies can provide invaluable insights into the reactivity and properties of this compound, guiding future synthetic and application-oriented research.

Areas for Computational Investigation:

Reaction Mechanism and Kinetics: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of different synthetic routes, predict reaction barriers, and understand the role of catalysts. nih.govnih.gov This can aid in optimizing reaction conditions and designing more efficient synthetic protocols.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be performed to correlate the structural features of this compound and its derivatives with their potential biological activities. researchgate.neteijppr.comarkat-usa.org This can help in the rational design of more potent therapeutic agents. For instance, understanding the impact of the long alkyl chain on lipophilicity and cell permeability would be crucial.

Molecular Docking: In silico molecular docking studies can predict the binding affinity and interaction modes of this compound derivatives with specific biological targets, such as enzymes or receptors. mdpi.comnih.gov This can help in identifying promising candidates for further experimental validation.

Material Properties Simulation: Molecular dynamics simulations can be used to study the self-assembly behavior of this compound and predict the structure and properties of the resulting materials, such as thin films or liquid crystalline phases.

By combining these computational approaches with experimental investigations, a comprehensive understanding of this compound's chemical behavior and potential applications can be achieved, paving the way for the development of novel and innovative technologies.

Q & A

Q. What are the standard synthetic routes for N-(10-Bromodecyl)phthalimide, and what experimental conditions are critical for success?

N-(10-Bromodecyl)phthalimide is synthesized via the Gabriel synthesis , a two-step alkylation process:

Alkylation : Potassium phthalimide reacts with 1,10-dibromodecane in a polar aprotic solvent (e.g., DMF) at elevated temperatures (60–80°C) to form the bromoalkyl intermediate. Excess dibromodecane ensures monoalkylation .

Purification : The product is isolated via filtration and recrystallization.

| Step | Reagents/Conditions | Key Considerations |

|---|---|---|

| 1 | K phthalimide, 1,10-dibromodecane, DMF, 12–24h, 60–80°C | Excess dibromodecane minimizes di-substitution. |

| 2 | Ethanol/water recrystallization | Solvent ratio affects yield and purity. |

Q. Critical factors :

Q. Why is the phthalimide group preferred in synthesizing this compound?

The phthalimide group:

- Stabilizes intermediates via resonance, reducing side reactions .

- Acts as a protecting group for amines, enabling selective deprotection (e.g., via hydrazinolysis) to generate primary amines .

- Enhances crystallinity , aiding purification .

Advanced Research Questions

Q. How can the bromine atom in this compound be functionalized for downstream applications?

The bromine undergoes nucleophilic substitution (SN2) with reagents like sodium azide (NaN₃) or amines:

- Example : Reaction with NaN₃ in DMF at 80°C for 12h yields N-(10-azidodecyl)phthalimide (99% yield) .

| Reaction | Conditions | Challenges |

|---|---|---|

| Azidation | NaN₃ (5 eq.), DMF, N₂, 12h reflux | Competing elimination; controlled temperature and anhydrous conditions minimize side products . |

Q. Optimization tips :

Q. How can low yields in alkylation reactions involving this compound be addressed?

Low yields (e.g., 10% in bipharmacophoric inhibitor synthesis ) often stem from:

- Steric hindrance : Long decyl chain reduces nucleophile accessibility.

- Competing elimination : Common in bulky substrates.

Q. Mitigation strategies :

Q. What alternative synthetic methods exist for N-(bromoalkyl)phthalimides, and how do they compare?

A patented method (EP1436260) employs microwave-assisted synthesis to reduce reaction times (2h vs. 24h) .

| Method | Time | Yield | Advantages |

|---|---|---|---|

| Classical Gabriel | 24h | 70–85% | Scalable, low cost . |

| Microwave-assisted | 2h | 80–90% | Faster, higher purity; requires specialized equipment . |

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.